tert-Butyl 4-hydroxy-2-phenylbutan-2-ylcarbamate is a synthetic organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group and a phenylbutan-2-yl structure, which contributes to its biological activity and potential applications in medicinal chemistry. This compound is of interest due to its structural features that may enhance its pharmacological properties.
This compound can be synthesized through various organic chemistry methods, particularly those involving carbamate formation. It is classified as a secondary amine and a carbamate derivative, which are known for their diverse applications in pharmaceuticals and agrochemicals. The compound is also recognized under the CAS number 165727-45-7, which facilitates its identification in chemical databases.
The synthesis of tert-butyl 4-hydroxy-2-phenylbutan-2-ylcarbamate typically involves several key steps:
For instance, one reported method involves using an aldehyde derived from d-amino acids, leading to high yields of the target compound after purification processes like drying over sodium sulfate and subsequent column chromatography .
tert-Butyl 4-hydroxy-2-phenylbutan-2-ylcarbamate can participate in various chemical reactions typical for carbamates:
These reactions are essential for modifying the compound's structure to enhance its biological activity or develop new derivatives.
The mechanism of action for tert-butyl 4-hydroxy-2-phenylbutan-2-ylcarbamate is primarily linked to its interaction with biological targets such as enzymes or receptors. While specific studies on this compound's pharmacodynamics may be limited, carbamate derivatives generally exhibit:
Data on specific interactions or binding affinities would require further empirical studies.
Relevant data includes:
tert-butyl 4-hydroxy-2-phenylbutan-2-ylcarbamate has potential applications in various fields:
The versatility of this compound underscores its significance in both research and industrial applications, warranting further investigation into its properties and potential uses.
Carbamate derivatives represent a cornerstone of modern medicinal chemistry due to their unique balance of stability, bioavailability, and diverse biological activities. The tert-butoxycarbonyl (Boc) group, exemplified in tert-butyl 4-hydroxy-2-phenylbutan-2-ylcarbamate, serves dual purposes: as a protective group in organic synthesis and as a key pharmacophore in drug design. Boc carbamates demonstrate exceptional resistance to base-mediated hydrolysis while allowing mild acid deprotection—properties that facilitate complex multi-step syntheses of bioactive molecules [1] [2]. Beyond synthetic utility, the carbamate moiety (-NHCOO-) enables critical hydrogen-bonding interactions with biological targets, contributing to its prevalence in FDA-approved drugs (e.g., rivastigmine, ephedocarb) and investigational compounds targeting neurological disorders. This versatility establishes carbamates as indispensable scaffolds for developing therapeutics with improved metabolic stability and target affinity [4].
tert-Butyl 4-hydroxy-2-phenylbutan-2-ylcarbamate (CAS: 1255574-56-1) possesses a stereochemically rich molecular architecture defined by the formula C₁₅H₂₃NO₃ (MW: 265.35 g/mol). Its structure integrates three pharmacologically significant features: (1) a lipophilic phenyl ring enabling π-stacking interactions, (2) a carbamate group serving as a hydrogen-bond acceptor/donor, and (3) a flexible hydroxyalkyl tether providing conformational adaptability. The canonical SMILES representation (CC(C)(C)OC(=O)NC(C)(CCO)C1C=CC=CC=1) precisely encodes its connectivity, while the InChIKey (ZYSSURJBUNKAFX-UHFFFAOYSA-N) provides a unique identifier for database searches [1] [4]. The quaternary carbon (C2) adjacent to both phenyl and carbamate groups creates steric hindrance that influences both synthetic reactivity and biological target engagement. Though commercial sources typically supply the racemate [2], enantiopure synthesis remains feasible, as evidenced by related chiral carbamates like tert-butyl (S)-(1-hydroxy-4-phenylbutan-2-yl)carbamate (CAS: 116611-54-2) [7].
Table 1: Structural Identifiers of tert-Butyl 4-hydroxy-2-phenylbutan-2-ylcarbamate
Property | Identifier |
---|---|
CAS Registry Number | 1255574-56-1 |
IUPAC Name | tert-butyl (4-hydroxy-2-phenylbutan-2-yl)carbamate |
Molecular Formula | C₁₅H₂₃NO₃ |
Molecular Weight | 265.35 g/mol |
SMILES | CC(C)(C)OC(=O)NC(C)(CCO)C1=CC=CC=C1 |
InChIKey | ZYSSURJBUNKAFX-UHFFFAOYSA-N |
Purity (Commercial) | ≥95% [1] [4] |
This carbamate scaffold demonstrates significant promise in addressing complex neurodegenerative pathologies through multitarget mechanisms. Its structural hybridity—combining a hydrophobic phenyl domain with polar hydroxy/carbamate groups—enables simultaneous interaction with diverse enzymatic targets implicated in neurodegeneration. Notably, structural analogs like tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate (designated M4) exhibit dual inhibitory activity against β-secretase (BACE-1) and acetylcholinesterase (AChE), key enzymes in Alzheimer's disease (AD) pathogenesis [8].
In vitro studies reveal that M4 significantly attenuates amyloid-beta (Aβ)-induced astrocyte cytotoxicity—a critical contributor to neuroinflammation in AD. At 10-25μM concentrations, M4 reduces TNF-α secretion by >40% and scavenges free radicals in Aβ₁₋₄₂-stimulated astrocyte cultures, confirming anti-inflammatory and antioxidant mechanisms. Though in vivo scopolamine models showed limited brain bioavailability, the core carbamate-hydroxy-phenyl pharmacophore remains a viable template for blood-brain barrier optimization [8]. The compound’s synthetic flexibility further enables rational derivatization, as demonstrated by isobutylamino-modified analogs (e.g., tert-butyl [(2S,3R)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl]carbamate) exhibiting >98% purity and defined stereochemistry for structure-activity relationship studies [3].
Table 2: Neuroprotective Mechanisms of Carbamate Analogs in Alzheimer’s Models
Mechanism | Experimental Model | Key Finding | Reference |
---|---|---|---|
Aβ Aggregation Inhibition | Aβ₁₋₄₂ fibrillization assay | Disrupted β-sheet formation; reduced fibril density | [8] |
Astrocyte Cytoprotection | Primary astrocytes + Aβ₁₋₄₂ | ↓ TNF-α (≥40%); ↓ ROS generation | [8] |
BACE-1 Inhibition | Enzyme kinetics | Moderate competitive inhibition (IC₅₀ undisclosed) | [8] |
AChE Inhibition | Ellman’s assay | Non-competitive inhibition (IC₅₀ undisclosed) | [8] |
Bioavailability | Scopolamine-induced rat model | Limited brain penetration (vs. galantamine) | [8] |
The strategic incorporation of chiral centers (e.g., (2S,3S)-4-chloro-3-hydroxy derivatives) enables precise spatial targeting of additional binding pockets within enzymes like BACE-1 [9] [10]. This adaptability underscores the scaffold’s utility in generating "polypharmacology-on-a-single-scaffold" agents—a paradigm shift from single-target drugs toward multifunctional therapeutics for complex neurodegenerative cascades. Future research will likely exploit the hydroxyphenyl motif for metal chelation (targeting oxidative stress) and carbamate flexibility to enhance blood-brain barrier transit [8].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: